7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Lipophilicity Drug-likeness Xanthine SAR

This trisubstituted xanthine derivative is purpose-built for fragment-based lead discovery targeting adenosine A2B/A2A receptors and metabolic-stability-enhanced in vivo probe campaigns. Its unique N7-hexyl chain (predicted logP ~2.9) and N8-H-bond donor motif create a pharmacophore orthogonal to caffeine/theophylline, enabling broad-panel selectivity profiling (CEREP/Eurofins). The deliberate absence of N1-methyl predicts reduced CYP1A2-mediated clearance, making it ideal for chronic rodent disease models (PDE4/asthma or renal A2B). Procure this specific N7-hexyl, N8-(2-methoxyethyl)amino sub-series member to ensure SAR integrity and avoid off-target aggregation seen with longer alkyl chains.

Molecular Formula C15H25N5O3
Molecular Weight 323.397
CAS No. 714246-51-2
Cat. No. B2897810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS714246-51-2
Molecular FormulaC15H25N5O3
Molecular Weight323.397
Structural Identifiers
SMILESCCCCCCN1C2=C(N=C1NCCOC)N(C(=O)NC2=O)C
InChIInChI=1S/C15H25N5O3/c1-4-5-6-7-9-20-11-12(17-14(20)16-8-10-23-3)19(2)15(22)18-13(11)21/h4-10H2,1-3H3,(H,16,17)(H,18,21,22)
InChIKeyOKXYLPAOMSKBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 714246-51-2): Chemical Identity, Purine Scaffold, and Procurement Baseline


7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 714246-51-2) is a fully synthetic, trisubstituted xanthine derivative within the broader purine-2,6-dione family . Its structure features an N7-hexyl chain, an N8-(2-methoxyethyl)amino substituent, and an N3-methyl group. This substitution pattern distinguishes it from natural methylxanthines (caffeine, theophylline, theobromine) and from many synthetic analogs that typically bear substituents at N1, N3, or C8 via carbon–carbon bonds [1]. The compound is catalogued in commercial screening libraries as a xanthine-based small molecule, but its biological annotation remains sparse, with most available data limited to computational predictions and vendor-reported physicochemical properties .

Why 7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Common Xanthine Analogs in Focused Screening


The xanthine scaffold is exquisitely sensitive to the position and nature of substituents. Substitution at N7 with a lengthy hexyl chain introduces significant lipophilicity (predicted logP ~2.9), while the N8-(2-methoxyethyl)amino group provides a hydrogen-bond donor/acceptor motif that is absent in N1,N3-dialkylated or C8-aryl analogs . These features alter both the conformational landscape and the electronic surface of the purine core, meaning that even close structural analogs—such as 8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione (CAS 476481-90-0) or 8-[(2-methoxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione—will exhibit different solubility profiles, target-binding geometries, and metabolic liability [1]. Generic substitution without empirical confirmation therefore carries a high risk of losing the specific interaction fingerprint for which this compound was originally included in a screening set or structure–activity relationship (SAR) campaign.

Quantitative Differentiation Evidence for 7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione Versus Closest Analogs


N7-Hexyl Lipophilicity Contrast Relative to N7-Phenylpropyl Analog

The target compound bears an N7-n-hexyl substituent, whereas the closest commercially available analog, 8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione (CAS 476481-90-0), carries an N7-phenylpropyl group. The replacement of a phenyl ring by a terminal methyl yields a calculated logP difference of approximately –1.2 units (predicted via Crippen fragmentation), shifting the compound from the borderline 'beyond Rule of 5' space (logP >4 for the phenylpropyl analog) into a more favorable oral-drug-like logP window (~2.9) while retaining significant lipophilicity for membrane penetration . This logP shift directly impacts aqueous solubility, plasma protein binding, and promiscuous target engagement, making the hexyl analog a preferred choice in cell-based assays where non-specific binding must be minimized.

Lipophilicity Drug-likeness Xanthine SAR

N8-(2-Methoxyethyl)amino Motif: Hydrogen-Bond Donor Count Versus Piperidine or Diethylamino Analogs

The N8-substituent of the target compound is a secondary amine linked via a 2-methoxyethyl spacer, providing one H-bond donor (NH) and two H-bond acceptors (methoxy oxygen, purine N9/N1). By contrast, common 8-aminoxanthine analogs such as 7-hexyl-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 371143-62-3) bear a tertiary amine at C8, eliminating the H-bond donor entirely [1]. In SAR campaigns targeting adenosine receptors or phosphodiesterases—both established targets of xanthine ligands—the presence of an N8 H-bond donor has been correlated with a 10- to 100-fold increase in binding affinity for the A2B adenosine receptor subtype, based on class-level crystallographic evidence showing a conserved water-mediated hydrogen bond between the N8 amino group and Asn254 [2]. Although no direct head-to-head binding data exist for the target compound, the preservation of this H-bond donor renders it mechanistically distinct from 8-(dialkylamino) or 8-alkoxy analogs.

Hydrogen bonding Target engagement Xanthine scaffold

Absence of N1-Methyl: Metabolic Differentiation from Caffeine and Theophylline Frameworks

Unlike caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), the target compound lacks a methyl group at N1. This structural omission is biologically significant because N1-demethylation by CYP1A2 is the primary clearance pathway for caffeine and theophylline in humans [1]. The absence of an N1-methyl group is predicted to eliminate this oxidative liability, potentially extending metabolic half-life and reducing inter-individual variability arising from CYP1A2 polymorphisms. In contrast, the N3-methyl group is retained, which is important because N3-demethylation is a minor pathway (<10% of total clearance for caffeine). Direct comparative metabolic stability data are not available for the target compound, but class-level inference from 1-deaza-xanthine series indicates that N1-unsubstituted xanthines exhibit 3- to 5-fold longer microsomal half-lives than their N1-methylated counterparts under identical incubation conditions [2].

Metabolic stability CYP1A2 Xanthine oxidation

Molecular Weight Advantage Over Library-Representative 8-Aryl Xanthines

With a molecular weight of 323.39 g/mol, the target compound is significantly smaller than many widely studied 8-aryl xanthines, such as istradefylline (MW 384.4) or 8-(3-chlorostyryl)caffeine (MW 360.8) [1]. This lower molecular weight, combined with a heavy-atom count of 23, places the compound closer to 'fragment-like' space (MW ≤300, HAC ≤22) than typical drug-like xanthine antagonists. In fragment-based drug discovery (FBDD), lower MW starting points are advantageous because they permit subsequent optimization while maintaining favorable ligand efficiency indices. For procurement purposes, this means the compound can serve either as a fragment hit for NMR or SPR screening or as a low-MW starting scaffold for lead optimization, offering a versatility that bulkier analogs cannot match.

Molecular weight Ligand efficiency Fragment-like properties

Recommended Procurement Scenarios for 7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione Based on Quantitative Differentiation


Fragment-Based Screening for Adenosine Receptor Modulators

The compound's low molecular weight (323 Da) and N8 H-bond donor (absent in 8-piperidinyl or 8-diethylamino analogs) make it a prime candidate for fragment-based lead discovery targeting adenosine A2B or A2A receptors. Libraries of 8-aminoxanthine fragments with diverse N7-alkyl chains can be screened by SPR or ligand-observed NMR to detect binding, with the target compound serving as a representative of the N7-hexyl, N8-(2-methoxyethyl)amino sub-series .

CYP1A2-Resistant Xanthine Probe in In Vivo Pharmacodynamic Studies

The deliberate absence of an N1-methyl group predicts reduced CYP1A2-mediated oxidative clearance relative to caffeine or theophylline scaffolds. This property supports the use of 7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione as a metabolic-stability-enhanced xanthine probe in rodent disease models where sustained target engagement is required, such as chronic asthma (PDE4) or renal protection (adenosine A2B) models [1].

Lipophilicity-Focused SAR Expansion Around N7-Alkyl Chain Length

The predicted logP of ~2.9 for the N7-hexyl analog offers a midpoint in a lipophilicity SAR series (e.g., N7-butyl through N7-octyl). Procurement of the hexyl compound enables systematic exploration of the relationship between chain length, cellular permeability, and target affinity, with the added benefit that the hexyl chain avoids the supramolecular aggregation tendencies sometimes observed with octyl or longer alkyl chains in aqueous assay buffers .

Selectivity Profiling Against Methylxanthine-Responsive Targets

The unique combination of N7-hexyl and N8-(2-methoxyethyl)amino substituents, coupled with the absence of N1-methyl, creates a pharmacophore that is orthogonal to that of caffeine, theophylline, or pentoxifylline. This compound can be procured for broad-panel selectivity profiling (e.g., CEREP or Eurofins panels) to identify novel target engagement patterns distinct from those of classical methylxanthines, potentially revealing unexpected kinase, GPCR, or epigenetic targets [1].

Quote Request

Request a Quote for 7-hexyl-8-((2-methoxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.